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Compound of Interest

Compound Name: (Z-Asp-Glu-Val-Asp)2-Rh110

Cat. No.: B15551144 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with guidance on the compatibility and simultaneous use of the caspase-3/7

substrate, (Z-DEVD)2-Rh110, and the nuclear stain, DAPI.

Frequently Asked Questions (FAQs)
Q1: Are (Z-DEVD)2-Rh110 and DAPI spectrally compatible for simultaneous use in

fluorescence microscopy?

A1: Yes, (Z-DEVD)2-Rh110 and DAPI are spectrally compatible. The product of (Z-DEVD)2-

Rh110 cleavage by caspase-3/7 is Rhodamine 110 (R110), which has an excitation maximum

around 485-496 nm and an emission maximum in the green spectrum at approximately 520-

535 nm.[1][2][3][4] DAPI, when bound to dsDNA, has an excitation maximum in the ultraviolet

range (~358 nm) and emits blue light with a maximum around 461 nm.[5][6][7][8][9] The

significant separation between their excitation and emission spectra minimizes the risk of

spectral overlap, allowing for clear differentiation of the two signals in the same sample.

Q2: Can I use (Z-DEVD)2-Rh110 and DAPI for staining both live and fixed cells?

A2: (Z-DEVD)2-Rh110 is a cell-permeable substrate designed for measuring caspase-3/7

activity in living cells. While DAPI can also enter live cells, its entry is less efficient compared to

fixed cells.[9] Therefore, for live-cell imaging, you may need to use a higher concentration of

DAPI and optimize the incubation time. For fixed cells, DAPI staining is a standard and robust
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procedure. However, fixation will inactivate the enzymes, so the (Z-DEVD)2-Rh110 assay must

be performed on live cells before fixation.

Q3: What is the mechanism of action for (Z-DEVD)2-Rh110?

A3: (Z-DEVD)2-Rh110 is a non-fluorescent bisamide substrate. In the presence of active

caspase-3 or caspase-7, the DEVD peptide sequences are cleaved. This cleavage releases

the highly fluorescent Rhodamine 110 (R110), which can be detected with standard green-

fluorescence filter sets.[1][3]

Q4: Can I perform the (Z-DEVD)2-Rh110 assay and DAPI staining simultaneously or should it

be sequential?

A4: For live-cell imaging, it is recommended to perform the staining sequentially. First, incubate

the live cells with (Z-DEVD)2-Rh110 to detect caspase activity. After the desired incubation

period and image acquisition of the green fluorescence, you can then proceed with DAPI

staining. For endpoint assays where cells will be fixed, the caspase activity assay with (Z-

DEVD)2-Rh110 must be completed on live cells first, followed by fixation and then DAPI

staining.

Data Presentation
The spectral properties of DAPI and Rhodamine 110 (the fluorescent product of (Z-DEVD)2-

Rh110 cleavage) are summarized below:

Fluorophore
Excitation Max
(nm)

Emission Max (nm) Common Filter Set

DAPI (bound to

dsDNA)
~358-359[5][6][8][9] ~461[5][9] DAPI (UV excitation)

Rhodamine 110

(R110)
~485-496[1][2] ~520-535[1][2][3][4]

FITC/GFP (Blue

excitation)
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Protocol for Sequential Staining of Live Cells with (Z-
DEVD)2-Rh110 and DAPI for Fluorescence Microscopy
Materials:

Live cells cultured on a suitable imaging plate or slide

(Z-DEVD)2-Rh110 substrate

DAPI solution

Cell culture medium

Phosphate-buffered saline (PBS)

Fluorescence microscope with appropriate filters

Methodology:

Part 1: Caspase-3/7 Activity Staining with (Z-DEVD)2-Rh110

Prepare (Z-DEVD)2-Rh110 Working Solution: Prepare the (Z-DEVD)2-Rh110 working

solution according to the manufacturer's instructions. This typically involves diluting a stock

solution in an appropriate buffer or cell culture medium.

Cell Treatment: Induce apoptosis in your cells using the desired experimental conditions.

Include a negative control of untreated cells.

Incubation: Remove the cell culture medium from the cells and add the (Z-DEVD)2-Rh110

working solution. Incubate the cells at 37°C for the time recommended by the manufacturer

(typically 30-60 minutes), protected from light.

Washing: Gently wash the cells once with pre-warmed cell culture medium or PBS.

Image Acquisition (Green Channel): Image the cells using a fluorescence microscope

equipped with a filter set appropriate for Rhodamine 110 (e.g., FITC/GFP filter set).

Part 2: Nuclear Staining with DAPI
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Prepare DAPI Working Solution: Dilute the DAPI stock solution to the desired final

concentration in PBS or cell culture medium. A typical starting concentration for live-cell

staining is 1-5 µg/mL.

Incubation: Add the DAPI working solution to the cells and incubate at room temperature for

10-20 minutes, protected from light.

Washing: Gently wash the cells two to three times with PBS to remove excess DAPI.

Image Acquisition (Blue Channel): Image the cells using a fluorescence microscope with a

DAPI filter set (UV excitation).

Image Analysis: Merge the images from the green and blue channels to visualize caspase-

3/7 activity in relation to the cell nuclei.
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Issue Possible Cause Suggested Solution

No or weak green

fluorescence in apoptotic cells

Inactive (Z-DEVD)2-Rh110

substrate.

Ensure the substrate has been

stored correctly and has not

expired. Prepare fresh working

solutions.

Insufficient caspase-3/7

activation.

Verify the effectiveness of your

apoptosis-inducing agent and

optimize the treatment time.

Incorrect filter set.

Use a filter set appropriate for

Rhodamine 110 (e.g.,

FITC/GFP).

High background fluorescence

in the green channel

Autofluorescence of cells or

medium.

Use a phenol red-free medium

for imaging. Acquire a

background image from a cell-

free region and subtract it from

your sample images.

Excess (Z-DEVD)2-Rh110.

Ensure proper washing steps

after incubation with the

substrate.

Weak DAPI staining in live

cells
Low cell permeability of DAPI.

Increase the DAPI

concentration or extend the

incubation time.

Phototoxicity or

photobleaching
Excessive light exposure.

Minimize the exposure time

and intensity of the excitation

light. Use an anti-fade

mounting medium if fixing cells

after staining.

Spectral bleed-through

Although unlikely with this pair,

improper filter selection could

be a cause.

Use narrow-bandpass filters

and perform sequential image

acquisition to minimize any

potential bleed-through.
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Caption: Sequential workflow for caspase-3/7 activity and DAPI nuclear staining.

Principle of (Z-DEVD)2-Rh110 Activation
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Click to download full resolution via product page

Caption: Activation of (Z-DEVD)2-Rh110 by active caspase-3/7 to produce a fluorescent signal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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